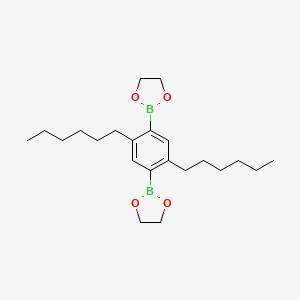

2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester

Overview

Description

Boronic esters are a class of compounds that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are generally stable and environmentally benign, making them ideal for use in a variety of applications .

Synthesis Analysis

The synthesis of boronic esters often involves the reaction of organometallic reagents with boranes . The specific methods for synthesizing “2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester” are not available in the literature I have access to.Molecular Structure Analysis

The molecular structure of boronic esters is characterized by a boron atom bonded to two carbon atoms and one oxygen atom . The exact structure of “this compound” would depend on the specific arrangement of these atoms.Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . They can also participate in other types of reactions, depending on their specific structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of boronic esters can vary widely depending on their specific structure. They are generally stable under a variety of conditions, and their reactivity can be tailored for specific applications .Scientific Research Applications

Organic Optoelectronics

Research on BODIPY-based materials has shown significant promise for organic optoelectronics, including organic light-emitting diodes (OLEDs). These materials, similar in their reliance on boronic acid derivatives for electronic applications, offer insights into how 2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester could be utilized in OLEDs or other optoelectronic devices. The review by Squeo and Pasini (2020) highlights the structural design and synthesis of BODIPY-based organic semiconductors for OLED applications, indicating the potential of boronic acid derivatives in this field (Squeo & Pasini, 2020).

Chemical Recycling of Polymers

The chemical recycling of poly(ethylene terephthalate) (PET) involves breaking down PET into its monomers, such as terephthalic acid, which can then be repolymerized. This process is significant for the sustainability and circular economy of plastics. Given the structural similarity and potential reactivity of boronic acid esters, research in this area may offer insights into how this compound could be involved in novel recycling processes or as a monomer for new types of recyclable polymers. Karayannidis and Achilias (2007) discuss various chemical recycling techniques for PET, highlighting the potential for innovative recycling methods that could be relevant for similar compounds (Karayannidis & Achilias, 2007).

Boronic Acid Derivatives in Sensing and Biosensing

Boronic acid derivatives, including ferroceneboronic acid and its derivatives, have been extensively studied for their use in electrochemical biosensors. These compounds can bind selectively to sugars and other biological molecules, enabling the development of sensors for glucose, glycated hemoglobin, and fluoride ions. This area of research showcases the versatility of boronic acid derivatives in creating sensitive and selective biosensors. Wang et al. (2014) review the progress in developing electrochemical biosensors based on ferroceneboronic acid and its derivatives, highlighting the potential of boronic acid derivatives in biosensing applications (Wang et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[4-(1,3,2-dioxaborolan-2-yl)-2,5-dihexylphenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36B2O4/c1-3-5-7-9-11-19-17-22(24-27-15-16-28-24)20(12-10-8-6-4-2)18-21(19)23-25-13-14-26-23/h17-18H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOITFXJYMWNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC(=C(C=C2CCCCCC)B3OCCO3)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674652 | |

| Record name | 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883741-17-1 | |

| Record name | 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)

amine](/img/structure/B3163370.png)

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)

![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)

![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanecarboxamide](/img/structure/B3163441.png)